molecular formula C11H11F6NO B11720527 2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL

2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL

Cat. No.: B11720527
M. Wt: 287.20 g/mol
InChI Key: PGNOKJOJLJFJOM-UHFFFAOYSA-N
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Description

2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL is a fluorinated alcohol derivative featuring a benzylamino-methyl substituent attached to a hexafluoroisopropyl alcohol (HFIP) core. The HFIP moiety is highly electron-withdrawing and acidic (pKa ~9–10), making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

2-[(benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)9(19,11(15,16)17)7-18-6-8-4-2-1-3-5-8/h1-5,18-19H,6-7H2

InChI Key

PGNOKJOJLJFJOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL typically involves the reaction of benzylamine with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Benzylamine with Hexafluoroacetone: Benzylamine is reacted with hexafluoroacetone in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby affecting neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

All analogs share the HFIP backbone (1,1,1,3,3,3-hexafluoropropan-2-ol), which imparts strong acidity and stability. Differences arise in the substituents attached to the central carbon, which modulate physicochemical and functional properties.

Key Analogs and Their Properties

Table 1: Comparative Analysis of HFIP Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Characteristics
Target Compound : 2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL Not available C₁₁H₁₁F₆NO ~311.2 (estimated) Benzylamino-methyl High lipophilicity; potential for hydrogen bonding. Biological activity likely influenced by aromatic amine.
2-(2-Amino-5-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 84649-61-6 C₁₄H₁₅F₆NO 315.25 Amino-aryl with tert-butyl Enhanced steric bulk; potential solubility challenges. Amino group may enable coordination or derivatization .
2-(2,6-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 28180-47-4 C₁₁H₁₀F₆O 284.19 Dimethylphenyl Reduced polarity due to methyl groups; increased volatility. Applications in catalysis or polymer synthesis inferred .
1,1,1,3,3,3-Hexafluoropropan-2-ol (base compound) 920-66-1 C₃H₂F₆O 168.04 None High acidity (pKa ~9.3); widely used as solvent/catalyst in organic synthesis. Listed in EINECS for regulatory compliance .

Functional Differences

  • Solubility: The target compound’s benzylamino group likely enhances solubility in polar aprotic solvents (e.g., DMF) compared to dimethylphenyl analogs. The tert-butyl analog (CAS 84649-61-6) may exhibit lower solubility due to steric hindrance .
  • Reactivity :
    • Aromatic amines (e.g., in CAS 84649-61-6) enable electrophilic substitution or coordination chemistry.
    • The dimethylphenyl analog (CAS 28180-47-4) is less reactive, favoring applications in inert environments .
  • Biological Activity: Benzylamino groups are common in drug candidates (e.g., kinase inhibitors), suggesting the target compound could serve as a pharmacophore. The base HFIP (CAS 920-66-1) is a known pharmaceutical impurity, emphasizing the need for purity controls in derivatives .

Biological Activity

2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL (HFIP-BAM) is a fluorinated alcohol derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. The unique structure of HFIP-BAM imparts distinctive biological activities that are crucial for its applications in drug development and therapeutic interventions.

Chemical Structure

HFIP-BAM is characterized by the following chemical structure:

C12H14F6N2O\text{C}_{12}\text{H}_{14}\text{F}_6\text{N}_2\text{O}

This compound features a hexafluoropropanol backbone with a benzylamino substituent, which enhances its solubility and interaction with biological molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of HFIP-BAM. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that HFIP-BAM is effective in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity and Anticancer Activity

HFIP-BAM has demonstrated cytotoxic effects on various cancer cell lines. Notably, it exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for different cancer cell lines have been reported as follows:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

This selectivity suggests that HFIP-BAM may interfere with specific cellular pathways involved in tumor growth and proliferation.

The mechanism by which HFIP-BAM exerts its biological effects appears to involve multiple pathways:

  • Protein Denaturation : HFIP-BAM can disrupt protein structures, leading to loss of function in critical enzymes and receptors.
  • Membrane Disruption : The hydrophobic nature of the hexafluoropropanol moiety contributes to membrane destabilization in bacterial cells.
  • Induction of Apoptosis : In cancer cells, HFIP-BAM may trigger apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, HFIP-BAM was tested against a panel of microbial strains. The results indicated that the compound not only inhibited growth but also showed bactericidal activity at higher concentrations. This study underscores the potential of HFIP-BAM as a new class of antimicrobial agents .

Evaluation of Cytotoxicity

A comprehensive evaluation of cytotoxicity was conducted using the MTT assay across several cancer cell lines. The findings revealed that HFIP-BAM significantly reduced cell viability in a dose-dependent manner, particularly in HeLa cells. This suggests its potential utility in cancer therapy .

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